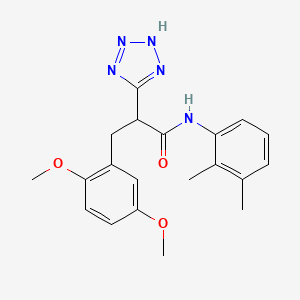
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2,5-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, with the molecular formula C20H23N5O3 and a molecular weight of approximately 381.44 g/mol, is a compound of significant interest in pharmacological research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.44 g/mol |
| Purity | >90% |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. Specifically, derivatives containing the tetrazole moiety have shown promise in inhibiting cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting a potential for selective cytotoxicity in cancer therapy .
The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The presence of the tetrazole group is hypothesized to enhance binding affinity to target proteins involved in these pathways. Additionally, structure-activity relationship (SAR) studies have indicated that modifications in the phenyl rings can significantly influence biological activity .
Case Studies
-
Study on Cytotoxicity :
A study evaluated various derivatives of similar structures for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values below 30 μM against aggressive cancer types . -
In Vivo Studies :
Preliminary in vivo studies have suggested that compounds with similar structures may reduce tumor growth in murine models when administered at specific dosages. These findings support further exploration into the therapeutic potential of this compound .
Toxicological Profile
While the anticancer potential is promising, it is crucial to evaluate the toxicological profile of this compound. Initial assessments indicate moderate toxicity at higher concentrations; however, further studies are needed to establish a comprehensive safety profile .
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-5-7-17(13(12)2)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)8-9-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZEZZOPXNJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













